molecular formula C8H10N2 B1318906 1-(Pyridin-3-yl)cyclopropanamine CAS No. 503417-38-7

1-(Pyridin-3-yl)cyclopropanamine

Cat. No.: B1318906
CAS No.: 503417-38-7
M. Wt: 134.18 g/mol
InChI Key: NCKHUCRTBXQWHQ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopropanamine is a cyclic amine compound characterized by a pyridine ring attached to a cyclopropane ring. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C8H10N2, and it has a molecular weight of 134.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclopropanamine can be synthesized through various synthetic routes. One common method involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropylamine under specific conditions can yield this compound . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions. The process may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyclopropane ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)cyclopropanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyridin-3-yl)cyclopropanamine can be compared with other similar compounds, such as:

    4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Known for its antioxidant and anti-inflammatory properties.

    3-(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.

Uniqueness: this compound stands out due to its unique combination of a pyridine ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-pyridin-3-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8(3-4-8)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKHUCRTBXQWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591034
Record name 1-(Pyridin-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-38-7
Record name 1-(Pyridin-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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